8-ethoxy-1,3-dimethyl-2-(3-nitrophenyl)cyclohepta[c]pyrrol-4(2H)-one
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Overview
Description
8-ETHOXY-1,3-DIMETHYL-2-(3-NITROPHENYL)-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE is a complex organic compound with a unique structure that includes an ethoxy group, dimethyl groups, a nitrophenyl group, and a cyclohepta[c]pyrrol-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ETHOXY-1,3-DIMETHYL-2-(3-NITROPHENYL)-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE typically involves multiple steps, including the formation of the cyclohepta[c]pyrrol-4-one core and the introduction of the ethoxy, dimethyl, and nitrophenyl groups. Common synthetic routes may involve:
Formation of the Cyclohepta[c]pyrrol-4-one Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.
Introduction of the Ethoxy Group: This can be achieved through etherification reactions using ethyl alcohol and suitable catalysts.
Introduction of the Dimethyl Groups: Methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Introduction of the Nitrophenyl Group: Nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
8-ETHOXY-1,3-DIMETHYL-2-(3-NITROPHENYL)-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
8-ETHOXY-1,3-DIMETHYL-2-(3-NITROPHENYL)-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-ETHOXY-1,3-DIMETHYL-2-(3-NITROPHENYL)-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activities.
Comparison with Similar Compounds
8-ETHOXY-1,3-DIMETHYL-2-(3-NITROPHENYL)-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE can be compared with other similar compounds, such as:
Indole Derivatives: Compounds containing the indole nucleus, which also exhibit diverse biological activities.
Imidazole Containing Compounds: Compounds with imidazole rings, known for their therapeutic potential.
Nitro Compounds: Organic compounds containing nitro groups, which are important in various chemical reactions and applications.
The uniqueness of 8-ETHOXY-1,3-DIMETHYL-2-(3-NITROPHENYL)-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C19H18N2O4 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-ethoxy-1,3-dimethyl-2-(3-nitrophenyl)cyclohepta[c]pyrrol-8-one |
InChI |
InChI=1S/C19H18N2O4/c1-4-25-17-10-6-9-16(22)18-12(2)20(13(3)19(17)18)14-7-5-8-15(11-14)21(23)24/h5-11H,4H2,1-3H3 |
InChI Key |
RVQVLLXHTJGAQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=O)C2=C(N(C(=C12)C)C3=CC(=CC=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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